molecular formula C22H22O6 B3531782 5-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

5-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B3531782
M. Wt: 382.4 g/mol
InChI Key: GKCLKTMSXMXTFE-UHFFFAOYSA-N
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Description

5-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dioxane ring substituted with methoxy and phenylethoxy groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxy-4-(2-phenylethoxy)benzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenylethoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 5-[[3-(1-phenylethoxy)-4-(2-phenylethoxy)phenyl]methylene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

5-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione stands out due to its unique dioxane ring structure and the presence of methoxy and phenylethoxy groups

Properties

IUPAC Name

5-[[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-22(2)27-20(23)17(21(24)28-22)13-16-9-10-18(19(14-16)25-3)26-12-11-15-7-5-4-6-8-15/h4-10,13-14H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCLKTMSXMXTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC(=C(C=C2)OCCC3=CC=CC=C3)OC)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
5-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 3
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5-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 4
5-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 5
5-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 6
Reactant of Route 6
5-[[3-Methoxy-4-(2-phenylethoxy)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

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